

Technical Support Center: (R)-BMS-816336

Pharmacokinetic Studies

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Compound of Interest

Compound Name: (R)-BMS-816336

Cat. No.: B10819835

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter unexpected pharmacokinetic data while working with **(R)-BMS-816336**.

Troubleshooting Guides

This section addresses specific issues that may arise during pharmacokinetic experiments involving **(R)-BMS-816336** and its parent compound, BMS-816336.

Issue 1: Higher than expected plasma concentrations of **(R)-BMS-816336** after administration of BMS-816336.

- Possible Cause: In vivo metabolic interconversion. BMS-816336 and its enantiomer, **(R)-BMS-816336**, can undergo interconversion in the body. This process occurs through a ketone intermediate via physiological oxidation and reduction.^[1]
- Troubleshooting Steps:
 - Develop a stereoselective bioanalytical method: Ensure your analytical method can differentiate and accurately quantify both BMS-816336 and **(R)-BMS-816336**, as well as the ketone intermediate.
 - Analyze plasma samples for both enantiomers and the ketone: This will provide a complete metabolic picture and help to understand the extent of the interconversion in

your experimental model.

- Consider species differences: The ratio of **(R)-BMS-816336** to BMS-816336 in plasma has been observed to vary between species, with the order being dog > rat > cynomolgus monkey.[1] Be mindful of the animal model you are using.

Issue 2: High variability in oral bioavailability (%F) across subjects or studies.

- Possible Cause: Preclinical data for BMS-816336 has shown a wide range of oral bioavailability, from 20% to 72%.[2][3] This variability can be influenced by several factors.
- Troubleshooting Steps:
 - Standardize experimental conditions: Ensure consistency in factors such as food intake (fasted vs. fed state), formulation, and dosing procedures.
 - Investigate potential formulation issues: The solubility and dissolution rate of the compound can significantly impact its absorption.
 - Assess first-pass metabolism: The extent of metabolism in the gut wall and liver can vary between individuals and contribute to bioavailability differences.
 - Evaluate transporter effects: Investigate if efflux transporters in the gastrointestinal tract are playing a role in limiting absorption.

Issue 3: Discrepancies between preclinical and human pharmacokinetic profiles.

- Possible Cause: It is common for pharmacokinetic parameters to differ between preclinical species and humans due to variations in drug metabolism and physiology. BMS-816336 was predicted to have a high peak-to-trough ratio and a short half-life in humans.[2][3]
- Troubleshooting Steps:
 - Conduct human in vitro metabolism studies: Use human liver microsomes or hepatocytes to compare metabolic pathways and rates with those from preclinical species.
 - Perform allometric scaling: Use pharmacokinetic data from multiple preclinical species to predict human pharmacokinetics. However, be aware of the limitations of this approach,

especially for compounds with complex metabolism like BMS-816336.

- Refer to clinical trial data: A Phase 1 clinical trial evaluating the safety, tolerability, and pharmacokinetics of single oral doses of BMS-816336 in healthy male subjects has been completed.^{[4][5]} Accessing this data, if publicly available, can provide valuable insights.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **(R)-BMS-816336**?

A1: **(R)-BMS-816336** is an inhibitor of the 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1) enzyme.^{[1][6]} This enzyme is responsible for converting inactive cortisone to active cortisol. By inhibiting 11 β -HSD1, **(R)-BMS-816336** reduces intracellular cortisol levels, which is a potential therapeutic strategy for type 2 diabetes and metabolic syndrome.^[6]

Q2: What are the key pharmacokinetic properties of BMS-816336 from preclinical studies?

A2: BMS-816336 is an orally active and potent inhibitor of 11 β -HSD1 with an IC₅₀ of 3.0 nM for the human enzyme.^{[3][6]} It exhibits over 10,000-fold selectivity over the 11 β -HSD2 enzyme.^[3]^[6] The oral bioavailability in preclinical species ranges from 20% to 72%.^{[2][3]} A significant characteristic is its in vivo interconversion to its enantiomer, **(R)-BMS-816336**.^[1]

Q3: How does the enantiomeric interconversion of BMS-816336 occur?

A3: The interconversion between BMS-816336 and **(R)-BMS-816336** happens through a physiological oxidation-reduction process involving a ketone intermediate.^[1]

Q4: Are there any known drug-drug interactions to be aware of?

A4: While specific drug-drug interaction studies for **(R)-BMS-816336** are not detailed in the provided search results, it is important to consider the metabolic pathways. As with many small molecules, there is a potential for interactions with inhibitors or inducers of cytochrome P450 (CYP) enzymes.

Data Presentation

Table 1: In Vitro Potency of BMS-816336 and **(R)-BMS-816336**

Compound	Target	IC50 (nM)
BMS-816336	Human 11 β -HSD1	3.0[3][6]
(R)-BMS-816336	Human 11 β -HSD1	14.5[1]
(R)-BMS-816336	Mouse 11 β -HSD1	50.3[1]
(R)-BMS-816336	Cynomolgus monkey 11 β -HSD1	16[1]

Table 2: Preclinical Pharmacokinetic Parameters of BMS-816336

Species	Oral Bioavailability (%F)
Preclinical Species (Range)	20 - 72[2][3]

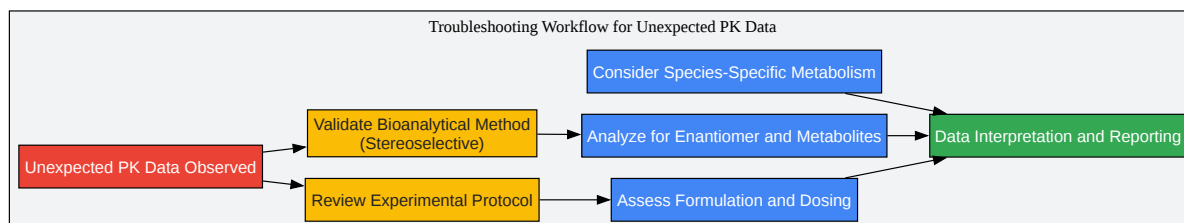
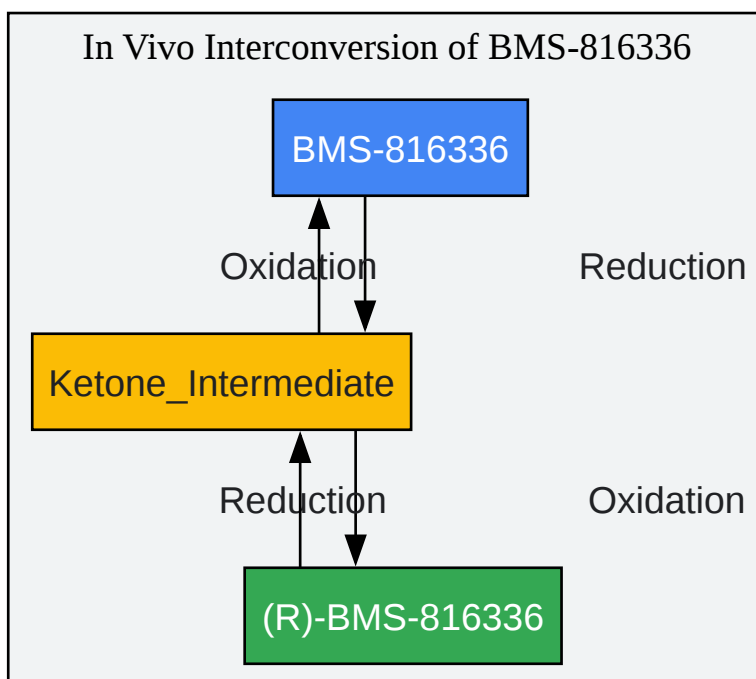
Experimental Protocols

Protocol 1: Stereoselective Bioanalytical Method for Quantifying BMS-816336 and (R)-BMS-816336 in Plasma

- Objective: To develop and validate a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of BMS-816336, (R)-BMS-816336, and the ketone intermediate in plasma.
- Materials:
 - Reference standards for BMS-816336, (R)-BMS-816336, and the ketone intermediate.
 - Stable isotope-labeled internal standards.
 - Control plasma from the relevant species.
 - LC-MS/MS system.
 - Chiral chromatography column.
- Method:

- Sample Preparation: Perform protein precipitation or liquid-liquid extraction of plasma samples.
- Chromatography: Utilize a chiral column to achieve separation of the enantiomers. Develop a suitable gradient elution method.
- Mass Spectrometry: Optimize mass spectrometer parameters for the detection of all three analytes and the internal standards using multiple reaction monitoring (MRM).
- Validation: Validate the method according to regulatory guidelines for accuracy, precision, selectivity, sensitivity, matrix effect, and stability.

Mandatory Visualizations



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